3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE
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Overview
Description
3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorinated benzamide, a methoxy group, and a pyridinyl-oxadiazole moiety, making it a valuable subject for studies in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structureThe cyclohexyl group is then attached via a cyclization reaction, followed by the incorporation of the pyridinyl-oxadiazole moiety through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the fluorine atom can produce a variety of substituted benzamides .
Scientific Research Applications
3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzamide: Lacks the pyridinyl-oxadiazole moiety.
4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide: Lacks the fluorine atom.
3-fluoro-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide: Lacks the methoxy group
Uniqueness
The uniqueness of 3-FLUORO-4-METHOXY-N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-28-17-8-7-14(12-16(17)22)19(27)25-21(9-3-2-4-10-21)20-24-18(26-29-20)15-6-5-11-23-13-15/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXIIKEGJGPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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